molecular formula C19H19N3O3 B10873347 3-(2-Nitrophenyl)-2-pentylquinazolin-4-one

3-(2-Nitrophenyl)-2-pentylquinazolin-4-one

Cat. No.: B10873347
M. Wt: 337.4 g/mol
InChI Key: QNXYBPNWCLRSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Nitrophenyl)-2-pentylquinazolin-4-one is a quinazolinone derivative characterized by a bicyclic quinazolin-4-one core substituted at position 3 with a 2-nitrophenyl group and at position 2 with a pentyl chain. Structural studies of related compounds (e.g., dihydroquinazolinones) suggest that such modifications influence molecular planarity and intermolecular interactions .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

3-(2-nitrophenyl)-2-pentylquinazolin-4-one

InChI

InChI=1S/C19H19N3O3/c1-2-3-4-13-18-20-15-10-6-5-9-14(15)19(23)21(18)16-11-7-8-12-17(16)22(24)25/h5-12H,2-4,13H2,1H3

InChI Key

QNXYBPNWCLRSAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)-2-pentylquinazolin-4-one typically involves the condensation of 2-nitrobenzaldehyde with 2-pentyl-4-quinazolinone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)-2-pentylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroquinazolinone derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminophenylquinazolinone.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroquinazolinone derivatives.

    Reduction: Aminophenylquinazolinone.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Nitrophenyl)-2-pentylquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)-2-pentylquinazolin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the quinazolinone core can modulate enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues of Quinazolinone Derivatives

Table 1: Structural and Functional Comparison of Quinazolinone Analogues

Compound Name Substituents (Position) Key Structural Features Reported Properties/Activities References
3-(2-Nitrophenyl)-2-pentylquinazolin-4-one 3: 2-nitrophenyl; 2: pentyl High lipophilicity; electron-deficient aromatic system Hypothesized antimicrobial/anticancer activity (inferred from analogues)
3-(3-Nitrophenyl)-2-propylquinazolin-4-one 3: 3-nitrophenyl; 2: propyl Meta-nitro group; shorter alkyl chain Unknown (structural analogue)
2-(2-Nitrophenyl)-quinazolin-4(3H)-one 2: 2-nitrophenyl; 3: H Nitro group at position 2; no alkyl chain Precursor for amino derivatives (e.g., 193 in )
3-(2-Chlorophenyl)-2-mercaptoquinazolin-4(3H)-one 3: 2-chlorophenyl; 2: mercapto Chloro substituent; thiol group Enhanced solubility via thiol reactivity
(S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one 2: 3-nitrophenyl; dihydro core Reduced quinazolinone core; meta-nitro Structural basis for biological activity studies
Key Comparison Criteria

Substituent Effects on Reactivity and Bioactivity

  • Nitro Group Position: The ortho-nitro group in 3-(2-nitrophenyl)-2-pentylquinazolin-4-one may sterically hinder interactions compared to meta-nitro analogues (e.g., compound in ).
  • Alkyl Chain Length : The pentyl chain at position 2 likely increases lipophilicity compared to shorter chains (e.g., propyl in ), favoring membrane penetration but reducing aqueous solubility.
  • Heterocyclic Modifications : Thiol-substituted analogues (e.g., ) exhibit distinct reactivity due to mercapto groups, enabling disulfide bond formation or metal chelation, absent in the nitro-focused target compound.

Physical and Spectral Properties

  • Solubility : Longer alkyl chains (pentyl) reduce solubility in polar solvents compared to mercapto- or dihydro-modified analogues .
  • FT-IR/NMR: The nitro group in ortho position would show distinct IR stretches (~1520 cm⁻¹ for asymmetric NO₂) compared to meta-nitro isomers (~1545 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.